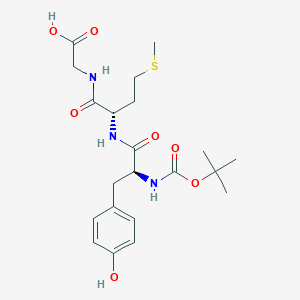
N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine is a synthetic peptide derivative that incorporates the tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and research due to its stability and ease of handling. The Boc group is a common protecting group for amines in organic synthesis, providing protection during various chemical reactions and ensuring the integrity of the amino acid sequence.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine typically involves the stepwise coupling of protected amino acids. The Boc group is introduced to the amino acids using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino acids are then coupled using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of flow microreactor systems has also been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine undergoes various chemical reactions, including:
Coupling Reactions: The protected peptide can be further elongated by coupling with other amino acids or peptide fragments using peptide coupling reagents.
Oxidation and Reduction: The methionine residue in the peptide can undergo oxidation to form methionine sulfoxide or methionine sulfone under oxidative conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt)
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Major Products Formed
Deprotection: The removal of the Boc group yields the free amine form of the peptide.
Oxidation: Oxidation of methionine results in methionine sulfoxide or methionine sulfone.
Wissenschaftliche Forschungsanwendungen
N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins, serving as a building block in peptide synthesis.
Biology: Employed in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: Investigated for its potential therapeutic applications, including the development of peptide-based drugs and vaccines.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays
Wirkmechanismus
The mechanism of action of N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine primarily involves its role as a protected peptide intermediate. The Boc group provides stability during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free peptide can interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The methionine residue can undergo oxidation, which may influence the peptide’s activity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-t-BOC-MDMA: A synthetic precursor to MDMA, used in chemical synthesis.
N-t-BOC-ketamine: A protected form of ketamine, used in research and synthesis.
N-t-BOC-methamphetamine: A protected form of methamphetamine, used in chemical synthesis.
Uniqueness
N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine is unique due to its specific amino acid sequence and the presence of the Boc protecting group. This combination provides stability and versatility in peptide synthesis, making it a valuable tool in various research and industrial applications.
Eigenschaften
CAS-Nummer |
47710-78-1 |
|---|---|
Molekularformel |
C21H31N3O7S |
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H31N3O7S/c1-21(2,3)31-20(30)24-16(11-13-5-7-14(25)8-6-13)19(29)23-15(9-10-32-4)18(28)22-12-17(26)27/h5-8,15-16,25H,9-12H2,1-4H3,(H,22,28)(H,23,29)(H,24,30)(H,26,27)/t15-,16-/m0/s1 |
InChI-Schlüssel |
DIMZBANHWJFXDX-HOTGVXAUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




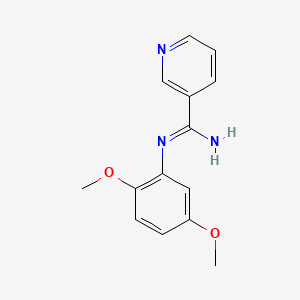
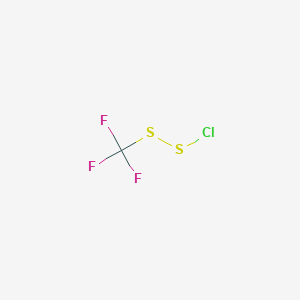

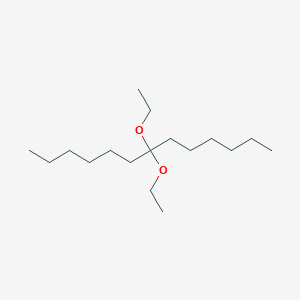
![Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14653955.png)
![Bicyclo[3.3.0]octan-1-ol](/img/structure/B14653961.png)

![O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate](/img/structure/B14653968.png)
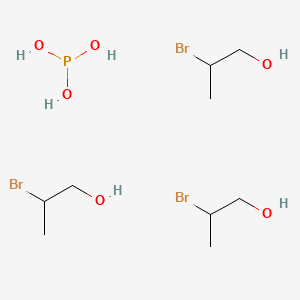


![8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B14653988.png)
